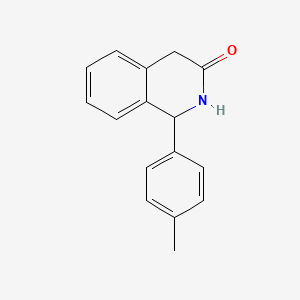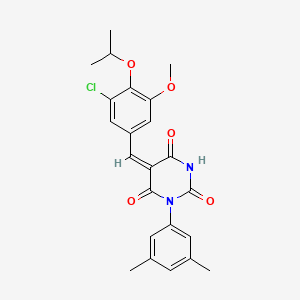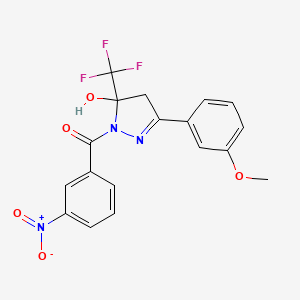
1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone is a chemical compound that belongs to the class of isoquinolinone derivatives. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
As mentioned earlier, 1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone acts as a selective antagonist of the NMDA receptor. It binds to the receptor at the phencyclidine (PCP) site, which is located within the ion channel of the receptor. This blocks the influx of calcium and sodium ions into the cell, which is necessary for the activation of the receptor. This results in a decrease in the excitability of the neuron and a reduction in the release of neurotransmitters such as glutamate.
Biochemical and Physiological Effects:
The blockade of NMDA receptors by 1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone has been shown to have several biochemical and physiological effects. It has been found to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. This, in turn, leads to a reduction in the excitability of neurons and a decrease in the potential for excitotoxicity, which is a pathological process that can lead to neuronal death. Additionally, the blockade of NMDA receptors has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone in lab experiments is its selectivity for the NMDA receptor. This allows for the specific targeting of this receptor without affecting other receptors in the brain. Additionally, it has been shown to have a high affinity for the receptor, which makes it a potent antagonist. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and epilepsy. Additionally, further studies are needed to investigate its anti-inflammatory effects and its potential use in the treatment of neuroinflammatory diseases. Finally, there is a need for the development of more potent and longer-acting NMDA receptor antagonists that can be used in both lab experiments and clinical settings.
Métodos De Síntesis
The synthesis of 1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to hydrogenation using a catalyst such as palladium on carbon to yield the final compound.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes in the brain. This makes it a valuable tool for studying the role of NMDA receptors in various neurological disorders such as Alzheimer's disease, schizophrenia, and epilepsy.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-11-6-8-12(9-7-11)16-14-5-3-2-4-13(14)10-15(18)17-16/h2-9,16H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWIHCKLMQQZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CC=C3CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-1,4-dihydro-3(2H)-isoquinolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923808.png)

![N-(2-methoxyethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4923819.png)
![butyl {2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrochloride](/img/structure/B4923825.png)
![N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923830.png)

![11-isopropyl-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B4923833.png)
![ethyl 7-bromo-4,10-bis(2-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4923840.png)
![4-nitro-N-(2-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B4923841.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4923853.png)
![5-{2-[3-(2,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923861.png)
![4-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4923877.png)